molecular formula C21H26O5 B1251598 (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one

(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one

Cat. No. B1251598
M. Wt: 358.4 g/mol
InChI Key: YYEUHNBQISBESB-OFUJBLJQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadsurenin C is a neolignan with formula C21H26O5, originally isolated from Piper kadsura. It has a role as a plant metabolite and a platelet-activating factor receptor antagonist. It is an enone, a cyclic ketone, a bridged compound, a dimethoxybenzene, a carbobicyclic compound, a secondary alcohol and a neolignan.

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric reactions involving similar bicyclic structures have been explored for enantioselective syntheses. For instance, Engler et al. (1999) demonstrated the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, leading to the enantioselective synthesis of compounds including 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-en-2,8-diones (Engler et al., 1999).

Synthesis of Bicyclo[3.2.1]oct-3-En-2-Ones

  • The synthesis of 1-hydroxybicyclo[3.2.1]oct-3-en-2-ones from different precursors, including methoxy and tert-butyldimethylsilyloxy variants, has been achieved through a combination of demethylation or desilylation and acyloin rearrangement. This process, as discussed by Katayama et al. (1997), showcases the chemical flexibility and synthesis potential of such compounds (Katayama et al., 1997).

Application in Sesquiterpene Synthesis

  • The compound's structural resemblance to other bicyclic skeletons has implications in the synthesis of sesquiterpenes. Uyehara et al. (1998) illustrated the total synthesis of triquinane sesquiterpenes using a precursor closely related to (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one (Uyehara et al., 1998).

Reactions with Quinones

  • Engler et al. (1999) also explored the reactions of similar compounds with quinones, highlighting the potential utility of such bicyclic compounds in diverse chemical syntheses (Engler et al., 1999).

Neolignan Synthesis

  • The structure of (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one is akin to bicyclo[3,2,1]octanoid neolignans found in certain plants, as indicated by Alvarenga et al. (1977). This implies potential applications in natural product synthesis and understanding plant secondary metabolites (Alvarenga et al., 1977).

Asymmetric Synthesis and Template Reactions

  • The compound's framework is useful in asymmetric synthesis and template reactions, as demonstrated in the stereoselective synthesis of complex molecules and the construction of carbon-rich frameworks (Gerber & Vogel, 2001).

properties

Product Name

(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,5R,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C21H26O5/c1-6-7-14-11-21(26-5)12(2)17(18(19(14)22)20(21)23)13-8-9-15(24-3)16(10-13)25-4/h6,8-12,17-18,20,23H,1,7H2,2-5H3/t12-,17+,18-,20-,21+/m1/s1

InChI Key

YYEUHNBQISBESB-OFUJBLJQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 2
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 3
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 5
Reactant of Route 5
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 6
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.